molecular formula C8H15NO2 B13467979 (R)-Ethyl 2-amino-2-cyclobutylacetate

(R)-Ethyl 2-amino-2-cyclobutylacetate

Cat. No.: B13467979
M. Wt: 157.21 g/mol
InChI Key: UZHAOXIDNMVYQX-SSDOTTSWSA-N
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Description

®-Ethyl 2-amino-2-cyclobutylacetate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclobutyl ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.

    Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.

    Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (S)-Methyl 2-amino-2-cyclobutylacetate: The enantiomer of ®-Methyl 2-amino-2-cyclobutylacetate with different stereochemistry.

Uniqueness

®-Ethyl 2-amino-2-cyclobutylacetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interaction with biological targets compared to its methyl ester counterparts.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-cyclobutylacetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

UZHAOXIDNMVYQX-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1CCC1)N

Canonical SMILES

CCOC(=O)C(C1CCC1)N

Origin of Product

United States

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